molecular formula C24H26ClN3OS B2540588 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1215686-39-7

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

Cat. No.: B2540588
CAS No.: 1215686-39-7
M. Wt: 440
InChI Key: CIECSADVHWUGSU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3OS and its molecular weight is 440. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of a dimethylamino group, a thiazole ring, and a naphthamide moiety. Its molecular formula is C18H22ClN3O2SC_{18}H_{22}ClN_3O_2S with a molar mass of approximately 379.9 g/mol. The presence of the dimethylamino group enhances the solubility and biological activity of the compound, making it a candidate for further pharmacological studies .

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The mechanism of action is believed to involve:

  • Interaction with Cellular Targets : The compound interacts with proteins involved in apoptosis and cell cycle regulation, potentially inhibiting their function and leading to programmed cell death.
  • Molecular Docking Studies : Computational studies suggest that the compound binds preferentially to specific targets within cancer cells, which may be crucial for its anticancer properties .

Cytotoxicity Studies

Cytotoxicity experiments have been conducted using various cancer cell lines to evaluate the efficacy of this compound. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)15.0Significant reduction in cell viability
HeLa (Cervical Cancer)20.5Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer types, suggesting its potential as a broad-spectrum anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Anticancer Activity : A study published in Molecules highlighted the compound's ability to induce apoptosis in MCF-7 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Mechanistic Insights : Another research article discussed the role of the thiazole ring in enhancing the biological activity of similar compounds. Modifications to this ring structure were shown to significantly alter potency against cancer cells, emphasizing the importance of structural optimization in drug design .
  • In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy observed in vitro and to assess pharmacokinetics and toxicity profiles before clinical application can be considered.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.ClH/c1-16-13-21-22(14-17(16)2)29-24(25-21)27(12-11-26(3)4)23(28)20-10-9-18-7-5-6-8-19(18)15-20;/h5-10,13-15H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECSADVHWUGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.